molecular formula C14H18N4O9 B143787 Caffeine citrate CAS No. 69-22-7

Caffeine citrate

Cat. No. B143787
CAS RN: 69-22-7
M. Wt: 386.31 g/mol
InChI Key: RCQXSQPPHJPGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeine citrate is a widely used methylxanthine drug, particularly in neonatal intensive care units for the treatment of apnea of prematurity. It is known for its efficacy, tolerability, and wide therapeutic index, which has made it the drug of choice among methylxanthines. Its therapeutic applications extend to aiding in mechanical ventilation and the management of bronchopulmonary dysplasia, earning it the reputation of a "silver bullet" in neonatology .

Synthesis Analysis

Caffeine is a purine alkaloid that is synthesized in plants, with caffeine synthase playing a crucial role in the last two steps of its biosynthesis. This enzyme is a type of S-adenosylmethionine-dependent N-methyltransferase and has been studied extensively in tea leaves (Camellia sinensis) . The biosynthetic pathway of caffeine involves sequential methylations at N-7, N-3, and N-1 of the xanthine ring, catalyzed by methyltransferase activities . The separation and characterization of these enzymes, particularly the N-7 methyltransferase, have been a focus of research to understand and potentially control caffeine content in plants .

Molecular Structure Analysis

The molecular structure and interactions of caffeine, particularly when forming a cocrystal with citric acid, have been investigated using various techniques. The caffeine-citric acid cocrystal has been characterized by powder X-ray diffraction and differential scanning calorimetry. Spectroscopic methods, such as FT-IR and FT-Raman, along with quantum chemical approaches, have provided insights into the structural and spectral features of the cocrystal. These studies have revealed the presence of significant hydrogen bonding interactions, which are crucial for the stability and reactivity of the cocrystal .

Chemical Reactions Analysis

The chemical reactions involving this compound, especially in the context of its pharmacological activity, are complex. Caffeic acid, a related phenolic compound, has been shown to have antioxidant, anti-inflammatory, and anticarcinogenic activities. Its anticancer properties against hepatocarcinoma are associated with its chemical structure, which allows it to act as both an antioxidant and pro-oxidant. The compound is metabolized in the intestinal mucosa through phase II enzymes, leading to various conjugated forms. Caffeic acid can prevent the production of reactive oxygen species and induce DNA oxidation in cancer cells, among other mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through the identification and characterization of its cocrystal polymorphs. These polymorphs exhibit distinct physicochemical properties, such as melting points and stability against humidity. The thermodynamic stability order of these polymorphs has been determined, which is essential for understanding their behavior in different conditions . Additionally, the development of taste-masked this compound formulations using hot melt extrusion technology has been explored to improve patient compliance by masking the bitter taste of the drug .

Relevant Case Studies

This compound's pharmacokinetics have been studied in Chinese premature infants with apnea. A population pharmacokinetic model was developed to provide a reference for individualized treatment, highlighting the importance of understanding the drug's behavior in specific patient populations .

Scientific Research Applications

Application in Preterm Infants

Caffeine citrate is widely recognized for its therapeutic role in managing apnea of prematurity (AOP) in preterm infants. A comprehensive study in Europe on preterm infants under 37 weeks of gestational age indicated the safe use of pharmaceutical-grade this compound for treating and preventing AOP. The treatment was predominantly for AOP, with a significant majority of infants showing resolution after this compound administration. Moreover, its safety profile was validated, with manageable side effects noted in a small fraction of neonates (Lista et al., 2016).

Additionally, this compound's impact on the neural control of breathing in preterm infants was analyzed. The study reported a significant reduction in the number of central apneas and an increase in diaphragm energy expenditure, indicating the stimulation of neural breathing by this compound (Parikka et al., 2015).

Cardiovascular Effects

This compound's hemodynamic effects, such as changes in heart rate, stroke volume, cardiac output, and blood pressure, have been examined in preterm infants. These parameters showed consistent increases post-administration of intravenous caffeine, suggesting potential roles in hemodynamic management in preterm infants with apnea of prematurity (Soloveychik et al., 2009).

Influence on Athletic Performance

Interestingly, this compound's influence extends beyond clinical settings to sports, where its ergogenic effects on exercise performance were explored. A study involving elite wheelchair athletes did not find a significant performance enhancement with this compound supplementation. However, the study highlighted physiological responses, such as pH and bicarbonate concentrations, associated with sodium citrate ingestion (Flueck et al., 2014).

Effect on Systemic Blood Flow and Ductal Shunting

This compound's role in altering systemic blood flow and ductal shunting in preterm infants, especially those with patent ductus arteriosus (PDA), was investigated. The study highlighted the need for close monitoring due to the transient increase in ductal shunting flow following this compound administration, indicating potential cardiovascular effects that require careful observation (Hwang et al., 2017).

Mechanism of Action

Target of Action

Caffeine citrate, a methylxanthine class drug, primarily targets the adenosine receptors in the central nervous system . These receptors, namely A1, A2a, A2b, and A3, play a crucial role in various physiological processes .

Mode of Action

This compound acts as an antagonist to all four adenosine receptor subtypes . It competitively binds to the receptors for adenosine A1 and A2A, causing inhibition . The stimulating effects of caffeine, particularly its ability to combat drowsiness, are specifically related to the antagonism of the A2a receptor .

Biochemical Pathways

This compound affects several biochemical pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolic process involves the phenotyping of cytochrome P450 1A2 (CYP1A2) .

Pharmacokinetics

This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely metabolized in the liver by the cytochrome P-450 enzyme system, primarily to paraxanthine, and also to theobromine and theophylline . The plasma half-life in adults is about 2 - 8 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It stimulates the respiratory centers in the brain , which is beneficial in preventing and treating apnea and bronchopulmonary dysplasia in newborns . High doses of caffeine can have adverse effects on the developing brain, increase cerebral injury, and affect motor performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle factors such as smoking can affect caffeine pharmacokinetics . Furthermore, the presence of caffeine in environmental concentrations can induce mild behavioral effects at low, albeit realistic levels .

Safety and Hazards

Caffeine citrate should be handled in accordance with good industrial hygiene and safety procedures . It is advised not to eat, drink, or smoke when using this product . Always wash hands after handling the product .

Future Directions

The FDA has approved caffeine for use in the treatment of apnea of prematurity and prevention and treatment of bronchopulmonary dysplasia of premature infants . Non-FDA-approved uses of caffeine include treating migraine headaches and post-dural puncture headaches and enhancing athletic performance, especially in endurance sports . Caffeine has links with decreased all-cause mortality . It is also under investigation for its efficacy in treating depression and neurocognitive declines, such as those seen in Alzheimer and Parkinson disease .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXSQPPHJPGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046938
Record name Caffeine, citrated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69-22-7
Record name Caffeine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeine, citrated [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeine, citrated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine citrate
Reactant of Route 2
Caffeine citrate
Reactant of Route 3
Caffeine citrate
Reactant of Route 4
Reactant of Route 4
Caffeine citrate
Reactant of Route 5
Reactant of Route 5
Caffeine citrate
Reactant of Route 6
Caffeine citrate

Q & A

Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?

A: this compound primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:

  • Stimulation of the Central Nervous System: this compound stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]
  • Increased Respiratory Drive: this compound stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]
  • Improved Diaphragmatic Activity: Research suggests that this compound enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.
  • Enhanced Pulmonary Function: Studies indicate that this compound can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]

Q2: Does this compound impact cytokine profiles in preterm infants with apnea?

A: Research suggests that the preventive use of this compound in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).

Q3: Can this compound protect against brain injury in neonatal rats?

A: Research suggests this compound may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]

Q4: What is the molecular structure and formula of this compound?

A4: this compound is a salt formed by combining caffeine and citric acid.

    Q5: What are the molecular weight and spectroscopic characteristics of this compound?

    A5: Research typically focuses on the pharmacological aspects of this compound rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.

    A5: The provided research focuses on the clinical applications of this compound in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of this compound and require further investigation.

    Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

    A6: While the research provided doesn't elaborate on specific formulation strategies for this compound, various approaches can be employed to optimize drug delivery and enhance bioavailability:

      Q7: What are the potential long-term effects of this compound exposure in preterm infants?

      A: While this compound has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]

      Q8: Are there specific SHE regulations concerning the manufacturing and handling of this compound for pharmaceutical use?

      A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including this compound. These regulations cover all aspects of production, from raw material sourcing to final product distribution.

      A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of this compound in AOP management. Consequently, it doesn't provide in-depth insights into these areas.

      Q9: What are the known adverse effects associated with this compound use in preterm infants?

      A9: Although generally considered safe, this compound can potentially lead to adverse effects in preterm infants. Some reported side effects include:

      • Tachycardia: this compound can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]
      • Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to this compound. [, ]
      • Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]

      A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of this compound. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.

      Q10: Are there any alternative treatments to this compound for apnea of prematurity?

      A10: While this compound is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:

      • Aminophylline: Aminophylline, another methylxanthine, was previously used for AOP but is now less favored due to its narrower therapeutic index and potential for more side effects. [, , ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.